molecular formula C19H19ClFNO B2880311 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide CAS No. 256955-12-1

3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide

Cat. No.: B2880311
CAS No.: 256955-12-1
M. Wt: 331.82
InChI Key: WLKFBDXUALOSJE-IZZDOVSWSA-N
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Description

3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide is an acrylamide derivative featuring a tert-butyl-substituted phenyl ring and a halogenated aniline moiety.

  • Halogenation: The 3-chloro-4-fluorophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
  • Synthetic Relevance: Similar acrylamides are synthesized via acryloyl chloride intermediates (), suggesting a shared route for the target compound.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-17(21)16(20)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKFBDXUALOSJE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide typically involves the reaction of 4-tert-butylphenylamine with 3-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding the specific applications of the chemical compound "3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide." However, some information can be gathered from the search results to infer potential applications and properties.

Chemical Structure and Specifications
this compound has the CAS number 898793-26-5 . The chemical structure is available in one of the search results .

Related Compounds and Potential Applications
While direct applications of this compound are not detailed, the search results list several related compounds that give clues regarding potential applications:

  • (E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-fluorophenyl)prop-2-enamide: This compound, with CAS 256955-12-1, has a molecular formula of C19H19ClFNO and a molar mass of 331.81 .
  • 4-tert-Butyl-3'-chloro-4'-fluorobenzophenone: One search result mentions this compound and lists its linear formula as C17H16ClFO .
  • 4-tert-butyl-N-(3-chloro-4-fluorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine: This compound has PubChem CID 2781311, a molecular weight of 341.9 g/mol, and the molecular formula C17H23ClFN2S .
  • (4E)-5-(4-tert-butylphenyl)-1-(3-chloro-4-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione: This compound has PubChem CID 108717761 and the molecular formula C26H22ClFN2O3 .

The presence of tert-butylphenyl and chlorofluorophenyl groups in these compounds suggests they may be used as intermediates in the synthesis of more complex molecules, potentially in pharmaceuticals, agrochemicals, or materials science. The presence of chlorine and fluorine substituents can modify the properties of a molecule, such as its lipophilicity and metabolic stability, which are important considerations in drug design.

General Applications of Fluoropolymers
One search result mentions Teflon, a fluorocarbon coating, and its various applications. These include use in industrial settings for conveyor chutes, dump valves, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans . While this is not directly related to the target compound, it illustrates the broader utility of fluorinated compounds in various applications due to their chemical inertness, water repellency, anti-sticking properties, and resistance to heat and abrasion .

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The tert-butyl and halogenated aryl groups distinguish this compound from others in its class. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Properties Evidence ID
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide (Target) R1: 4-tert-butylphenyl; R2: 3-Cl,4-F Not explicitly given ~340 (estimated) High lipophilicity; potential kinase inhibition Inferred
3-[4-(tert-butyl)phenyl]-N-(4-fluorophenyl)acrylamide R1: 4-tert-butylphenyl; R2: 4-F C19H20FNO 297.37 Lower halogenation complexity; reduced steric effects
(2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide R1: 2,3,4-trimethoxyphenyl; R2: 3-Cl,4-F C18H17ClFNO4 365.785 Increased polarity due to methoxy groups; higher molecular weight
N-Benzyl-N-(4-chlorophenyl)acrylamide R1: Benzyl; R2: 4-Cl C16H14ClNO 271.74 Flexible benzyl group; moderate steric hindrance

Key Observations :

  • The 3-chloro-4-fluorophenyl moiety may confer stronger halogen bonding than mono-halogenated analogs (), influencing target binding in medicinal applications.

Biological Activity

3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide, a compound belonging to the acrylamide class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group on one phenyl ring and chloro and fluoro substituents on another, which may influence its biological properties. The IUPAC name for this compound is (E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-fluorophenyl)prop-2-enamide, with a CAS number of 898793-26-5.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various acrylamide derivatives, including this compound. In vitro tests have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant activity.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, which may be attributed to the electron-withdrawing properties of the chloro and fluoro groups enhancing its interaction with bacterial targets .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate that the compound can inhibit fungal growth effectively, further supporting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study on Anticancer Activity

A significant study investigated the anticancer properties of acrylamide derivatives, including our compound of interest. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Key Findings:

  • The compound exhibited IC50 values ranging from 10 µM to 50 µM across various cancer cell lines.
  • Mechanistic studies indicated that it affects pathways related to p53 activation and Bcl-2 family proteins, promoting apoptosis in malignant cells .

This highlights the dual potential of the compound not only as an antimicrobial agent but also as a candidate for cancer therapy.

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